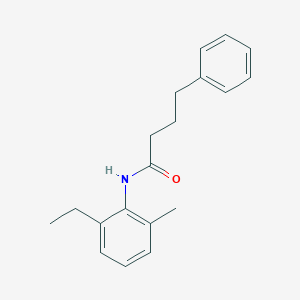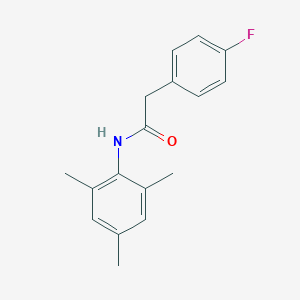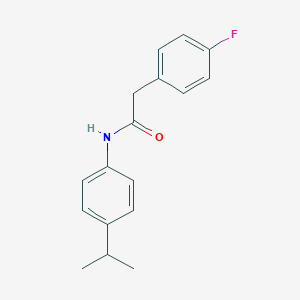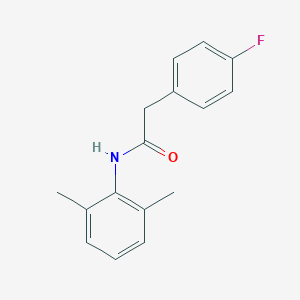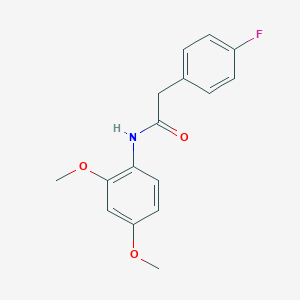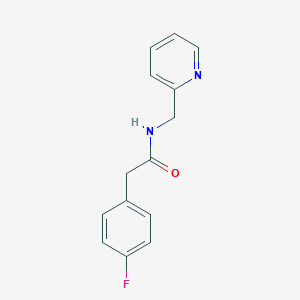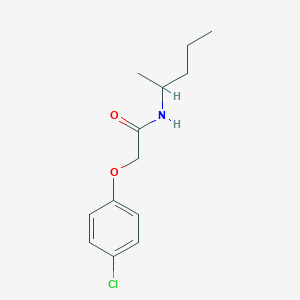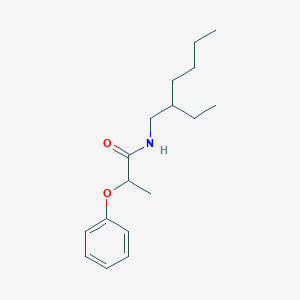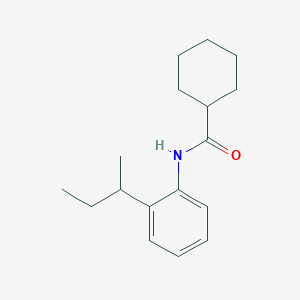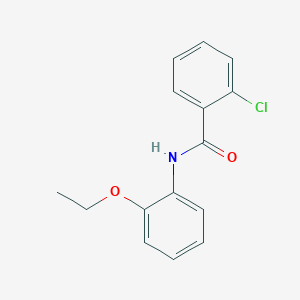
2-chloro-N-(2-ethoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-ethoxyphenyl)benzamide, also known as CEIB, is a chemical compound that has been of great interest to scientists due to its potential applications in various fields, including medicine, agriculture, and material science. CEIB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 283.77 g/mol. In
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2-ethoxyphenyl)benzamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
2-chloro-N-(2-ethoxyphenyl)benzamide has been shown to have a range of biochemical and physiological effects. In particular, it has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of inflammatory conditions such as arthritis and fever. It has also been found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(2-ethoxyphenyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, making it suitable for use in a range of applications. It is also stable under a range of conditions, making it suitable for long-term storage.
However, 2-chloro-N-(2-ethoxyphenyl)benzamide also has some limitations for use in lab experiments. It has a relatively low solubility in water, which can make it difficult to work with in aqueous environments. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on 2-chloro-N-(2-ethoxyphenyl)benzamide. One area of interest is the development of more efficient synthesis methods for 2-chloro-N-(2-ethoxyphenyl)benzamide, which could help to reduce the cost and increase the availability of this compound. Another area of interest is the development of more potent and selective analogues of 2-chloro-N-(2-ethoxyphenyl)benzamide, which could have improved therapeutic properties.
In addition, there is potential for further research on the mechanisms of action of 2-chloro-N-(2-ethoxyphenyl)benzamide, which could help to identify new therapeutic targets and improve our understanding of the biological effects of this compound. Finally, there is potential for further research on the environmental and toxicological effects of 2-chloro-N-(2-ethoxyphenyl)benzamide, particularly in the context of its potential use as a herbicide or insecticide.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(2-ethoxyphenyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 2-ethoxyaniline in the presence of a base such as triethylamine. The reaction proceeds through an amide formation mechanism, resulting in the formation of 2-chloro-N-(2-ethoxyphenyl)benzamide as a white crystalline solid with a yield of around 60-70%.
Applications De Recherche Scientifique
2-chloro-N-(2-ethoxyphenyl)benzamide has been extensively studied for its potential applications in various fields. In medicine, 2-chloro-N-(2-ethoxyphenyl)benzamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been found to have potential as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells.
In agriculture, 2-chloro-N-(2-ethoxyphenyl)benzamide has been studied for its potential use as a herbicide, with research showing that it can inhibit the growth of certain weed species. It has also been found to have potential as an insecticide, with studies showing that it can be effective against certain insect pests.
In material science, 2-chloro-N-(2-ethoxyphenyl)benzamide has been studied for its potential use as a polymer additive, with research showing that it can improve the mechanical properties and thermal stability of polymers.
Propriétés
Formule moléculaire |
C15H14ClNO2 |
|---|---|
Poids moléculaire |
275.73 g/mol |
Nom IUPAC |
2-chloro-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-2-19-14-10-6-5-9-13(14)17-15(18)11-7-3-4-8-12(11)16/h3-10H,2H2,1H3,(H,17,18) |
Clé InChI |
HCVDSRIMWPYNSE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



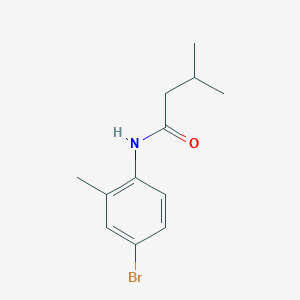
![Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate](/img/structure/B290974.png)
